Product packaging for Bis(2-ethoxyethyl)sebacate(Cat. No.:CAS No. 624-10-2)

Bis(2-ethoxyethyl)sebacate

Cat. No.: B165866
CAS No.: 624-10-2
M. Wt: 346.5 g/mol
InChI Key: UVRXDBUBNLXONB-UHFFFAOYSA-N
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Description

Bis(2-ethoxyethyl)sebacate, identified by CAS Number 624-10-2, is a chemical compound with the molecular formula C18H34O6 and an average molecular weight of 346.46 g/mol . This ester derivative of sebacic acid is characterized as a clear, colorless liquid at room temperature . Its physical properties include a density of approximately 1.00 g/cm³, a boiling point around 225-228°C at 8 Torr, and a low melting point of -1°C, indicating its utility in low-temperature applications . As a specialty chemical, its primary value in research settings stems from its role as a plasticizer and a synthetic intermediate . Researchers utilize this compound in the development and formulation of various materials, including polymers and membranes, where it can improve flexibility and processing. Its structure, featuring multiple ether and ester functional groups, makes it a subject of interest in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields as a versatile building block or precursor . Handlers should note that this compound is classified as an eye irritant (H319) . Standard laboratory safety practices must be followed, including the use of eye protection and gloves . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O6 B165866 Bis(2-ethoxyethyl)sebacate CAS No. 624-10-2

Properties

IUPAC Name

bis(2-ethoxyethyl) decanedioate
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InChI

InChI=1S/C18H34O6/c1-3-21-13-15-23-17(19)11-9-7-5-6-8-10-12-18(20)24-16-14-22-4-2/h3-16H2,1-2H3
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InChI Key

UVRXDBUBNLXONB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)CCCCCCCCC(=O)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6
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DSSTOX Substance ID

DTXSID4060781
Record name Bis(2-ethoxyethyl) sebacate
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Molecular Weight

346.5 g/mol
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CAS No.

624-10-2
Record name Decanedioic acid, 1,10-bis(2-ethoxyethyl) ester
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Record name Bis(2-ethoxyethyl)sebacate
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Record name Bis(2-ethoxyethyl)sebacate
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Record name Decanedioic acid, 1,10-bis(2-ethoxyethyl) ester
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Record name Bis(2-ethoxyethyl) sebacate
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Record name Bis(2-ethoxyethyl) sebacate
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Record name BIS(2-ETHOXYETHYL)SEBACATE
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Synthetic Methodologies and Reaction Kinetics of Bis 2 Ethylhexyl Sebacate

Conventional Esterification Pathways

The primary conventional method for synthesizing bis(2-ethoxyethyl) sebacate (B1225510) is the direct esterification of sebacic acid with 2-ethoxyethanol (B86334). This process is typically facilitated by an acid catalyst and involves managing the reaction equilibrium to maximize product yield.

Acid-Catalyzed Esterification Mechanisms

The acid-catalyzed synthesis of bis(2-ethoxyethyl) sebacate follows the well-established Fischer-Speier esterification mechanism. This reversible reaction involves the protonation of a carboxylic acid group on the sebacic acid molecule by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of 2-ethoxyethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the existing hydroxyl groups on the intermediate.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, while the electrons from the remaining hydroxyl group reform the carbonyl double bond.

Deprotonation: The protonated carbonyl of the newly formed ester is deprotonated, regenerating the acid catalyst and yielding the monoester. masterorganicchemistry.com

Process Optimization for Yield and Purity

Optimizing the conventional synthesis of bis(2-ethoxyethyl) sebacate involves manipulating several key parameters to maximize the conversion of sebacic acid and achieve high product purity. These parameters are well-established from studies on analogous diesters, such as bis(2-ethoxyethyl) adipate (B1204190).

Key optimization parameters include:

Reactant Molar Ratio: An excess of the alcohol (2-ethoxyethanol) is used to shift the reaction equilibrium towards the formation of the diester product, in accordance with Le Châtelier's principle. A typical molar ratio of sebacic acid to 2-ethoxyethanol would be around 1:2.2.

Catalyst Selection and Loading: Strong protic acids like sulfuric acid are effective, typically used in concentrations of 1-2% by weight relative to the reactants. The use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst) can also be considered to simplify purification.

Temperature: The reaction is generally conducted at reflux temperatures, often between 100°C and 140°C, to achieve a reasonable reaction rate.

Water Removal: Continuous removal of water as it forms is the most critical factor for achieving high yields. This is commonly accomplished through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or cyclohexane.

Purification: After the reaction, the crude product is purified. This involves neutralizing and washing away the acid catalyst, followed by dealcoholization (distilling off the excess 2-ethoxyethanol) and often vacuum distillation to obtain the final high-purity product. google.com

Table 1: Representative Conditions for Acid-Catalyzed Synthesis of Diesters with 2-Ethoxyethanol This table is based on analogous synthesis of Bis(2-ethoxyethyl) adipate and general esterification principles.

ParameterValue/ConditionPurposeSource
Reactants Sebacic Acid, 2-EthoxyethanolEster Formation
Molar Ratio (Acid:Alcohol) ~ 1 : 2.2Drive equilibrium to favor product
Catalyst H₂SO₄ or p-TsOHIncrease reaction rate
Catalyst Loading 1–2 wt%Effective catalysis
Temperature 100–140 °CEnsure sufficient reaction kinetics
Water Removal Azeotropic distillation (Dean-Stark)Shift equilibrium to maximize yield
Reaction Time 6–12 hoursAllow reaction to approach completion

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a "green" and highly specific alternative to conventional chemical catalysis for producing esters like bis(2-ethoxyethyl) sebacate. These methods operate under milder conditions, often leading to higher purity and reduced environmental impact.

Lipase-Catalyzed Esterification Systems

Lipases (EC 3.1.1.3) are the most commonly used enzymes for ester synthesis. The immobilized lipase (B570770) B from Candida antarctica (marketed as Novozym 435) is particularly effective for the esterification of dicarboxylic acids. nih.govnih.gov The reaction mechanism for lipase-catalyzed esterification is different from acid catalysis and typically follows a Ping-Pong Bi-Bi kinetic model. nih.gov

The process involves two main stages:

Acylation: The sebacic acid acylates a serine residue in the lipase's active site, releasing the first product (water).

Deacylation: The alcohol (2-ethoxyethanol) then attacks the acyl-enzyme intermediate, forming the ester and regenerating the free enzyme.

This two-step process occurs for both carboxylic acid groups on the sebacic acid molecule. Enzymatic reactions are often conducted in solvent-free systems or in non-polar organic solvents to minimize hydrolysis (the reverse reaction). nih.govscielo.br

Biocatalyst Immobilization and Reusability Studies

A major advantage of enzymatic synthesis is the ability to reuse the biocatalyst. Lipases are immobilized on solid supports, such as macroporous acrylic resins (as in Novozym 435), which allows for easy separation of the catalyst from the reaction mixture via simple filtration. nih.govnih.gov

Studies on the synthesis of similar esters have demonstrated excellent reusability of immobilized lipases. For instance, in the synthesis of 2-ethylhexyl palmitate, an immobilized lipase maintained over 70% of its conversion efficiency after five cycles. scielo.br This stability is crucial for the economic viability of the process on an industrial scale, as it significantly reduces catalyst cost per unit of product. The thermal stability of immobilized enzymes like Novozym 435 allows for their use at moderately elevated temperatures (e.g., 40-70°C) which helps to increase reaction rates. nih.govnih.gov

Reaction Parameter Optimization in Biocatalytic Processes

The efficiency of lipase-catalyzed synthesis is highly dependent on several reaction parameters. Optimization of these factors is critical to maximize yield and reaction rate.

Key parameters for optimization include:

Temperature: Each lipase has an optimal temperature range. For Novozym 435 in dicarboxylic acid esterification, this is often between 40°C and 70°C. nih.gov Higher temperatures can increase reaction rates but may lead to enzyme denaturation if exceeded.

Enzyme Loading: The reaction rate is generally proportional to the amount of enzyme used. nih.gov However, a balance must be struck, as higher enzyme loading increases costs. Typical loadings range from 5% to 15% by weight of the substrates. nih.govscielo.br

Substrate Molar Ratio: Similar to conventional synthesis, an excess of alcohol can improve conversion, but a very large excess may inhibit enzyme activity. Optimal ratios are determined experimentally.

Water Removal: Although the reaction is often performed in non-aqueous media, the water produced can inhibit the enzyme and promote the reverse hydrolysis reaction. In-situ water removal, for example by using molecular sieves or applying a vacuum, can significantly increase the final conversion. scribd.com

Table 2: Optimized Parameters in Analogous Lipase-Catalyzed Diester Synthesis This table presents data from studies on the enzymatic synthesis of related dicarboxylic acid esters, illustrating typical optimization results.

ParameterOptimized ValueSystem/EnzymeEffectSource
Temperature 40–60 °CSebacic Acid + Glycerol / Novozym 435Balances reaction rate and enzyme stability nih.gov
Enzyme Loading 5.6 wt%Palmitic Acid + 2-Ethylhexanol / Fermase CALBHigher loading increases rate but also cost scielo.br
Enzyme Loading 13.6 wt%Sebacic Acid + Glycerol / Novozym 435Increased molecular weight and branching nih.gov
Molar Ratio (Acid:Alcohol) 1 : 5.5Palmitic Acid + 2-Ethylhexanol / Fermase CALBHigh conversion (96.5%) scielo.br
Molar Ratio (Acid:Alcohol) 1 : 1Sebacic Acid + Glycerol / Novozym 435Achieved highest molecular weight nih.gov
Reaction Time 120 minPalmitic Acid + 2-Ethylhexanol / Fermase CALBAchieved 96.5% conversion with ultrasound scielo.br

Non-Catalytic Synthesis under Extreme Conditions

The synthesis of diesters without a catalyst is an area of interest due to environmental and economic advantages, as it eliminates the need for catalyst separation from the final product. rsc.org Such reactions are typically conducted under elevated temperatures and pressures.

Subcritical and Near-Critical Fluid-Phase Synthesis

The synthesis of diesters can be achieved by reacting a dicarboxylic acid (sebacic acid) with an alcohol (2-ethoxyethanol) in a single step without external catalysts by leveraging subcritical or near-critical conditions of the excess alcohol. rsc.orgresearchgate.net In this state, the alcohol acts as both a reactant and a solvent, and its properties are altered to facilitate the reaction. For similar processes, temperatures can range up to 523 K. rsc.orgsmolecule.com Under these conditions, the reaction can reach equilibrium conversion in under an hour. rsc.orgdeepdyve.com This method is proposed to have economic and environmental benefits by reducing the molar excess of alcohol needed and shortening reaction times. rsc.org The reaction mixture exists in a single phase under these conditions, overcoming the solubility issues that can occur between a polar dicarboxylic acid and a less polar alcohol at ambient conditions. rsc.org

Investigation of High-Pressure Reaction Kinetics

High-pressure, non-catalytic esterification follows reversible reaction kinetics. rsc.orgresearchgate.net The rate of the forward reaction (esterification) and the reverse reaction (hydrolysis) are key parameters. For the synthesis of similar diesters like bis(2-ethylhexyl) sebacate, the activation energy for the forward reaction was determined to be 58.5 kJ/mol, and 63.4 kJ/mol for the reverse hydrolysis reaction. researchgate.net The reaction is driven toward the product side by removing water, a byproduct of the esterification. weebly.com High pressure helps to maintain the reactants in a single fluid phase and can influence the reaction equilibrium. Studies on similar compounds have been conducted at pressures up to several megapascals (MPa). researchgate.net

Table 1: Hypothetical High-Pressure Synthesis Parameters This table is an illustrative example based on data for similar compounds and does not represent actual experimental data for bis(2-ethoxyethyl)sebacate.

Parameter Value Reference
Temperature Range ~523 K rsc.orgsmolecule.com
Pressure Range 1-30 MPa researchgate.net
Reaction Time to Equilibrium < 90 minutes rsc.org
Forward Reaction Activation Energy ~58.5 kJ/mol researchgate.net
Reverse Reaction Activation Energy ~63.4 kJ/mol researchgate.net

Advanced Separation and Purification Techniques

Post-synthesis purification is critical to remove unreacted starting materials, byproducts, and any catalysts (if used) to achieve the desired product quality. scienceready.com.au

Refining Agents and Their Mechanistic Roles in Product Quality

After the primary reaction, the crude ester mixture contains unreacted sebacic acid and 2-ethoxyethanol. scienceready.com.au Refining agents are used to neutralize residual acidity and remove impurities.

Neutralizing Agents : Weak bases such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) are added to the mixture. ausetute.com.au These agents react with the remaining carboxylic acid to form water-soluble salts, which can then be separated. ausetute.com.auioioleo.de The reaction is typically monitored by the cessation of carbon dioxide gas bubbling. ausetute.com.au

Adsorbents : Solid adsorbents like activated carbon, diatomite, or certain clays (B1170129) (bentonites) can be used in a "dry" refining process. ioioleo.degoogle.com These materials are added to the crude product, and their high surface area allows them to adsorb impurities. The solids are then removed by filtration. ioioleo.degoogle.com This method avoids the introduction of water and can be highly effective, though it may result in some yield loss due to the product being retained by the filter auxiliary. ioioleo.de

A patent for a similar compound, bis(2-ethylhexyl)sebacate, describes a refining agent composed of a mixture of soda ash, calcium oxide, magnesium oxide, activated carbon, and diatomite to produce a product with low color without requiring high-vacuum distillation. google.com

Post-Synthesis Processing for Enhanced Purity

Further processing is often required to achieve high purity levels suitable for specific applications.

Washing and Extraction : The crude ester is typically washed with water to remove the water-soluble salts formed during neutralization, as well as any remaining excess alcohol. ausetute.com.au A separating funnel is used to separate the aqueous layer from the less dense organic ester layer. ausetute.com.auyoutube.com This process may be repeated multiple times to maximize the removal of water-soluble impurities. ausetute.com.au The addition of a small amount of an acid, like citric acid, to the wash water can sometimes help to break up emulsions caused by soaps (salts of fatty acids), improving separation. researchgate.net

Distillation : The final purification step is often distillation. scienceready.com.auyoutube.com This technique separates the desired ester from any remaining volatile impurities based on differences in boiling points. scienceready.com.au The ester, having a relatively high boiling point compared to the unreacted alcohol, will be collected as the distillate at a specific temperature, and a sharp boiling point is an indicator of high purity. ausetute.com.au For high-boiling point esters, this step is often performed under reduced pressure (vacuum distillation) to lower the required temperature and prevent thermal degradation of the product.

Advanced Characterization and Analytical Techniques for Bis 2 Ethylhexyl Sebacate

Spectroscopic Analysis Modalities

Spectroscopic techniques are indispensable for the structural elucidation and analysis of BEHS. These methods probe the interaction of electromagnetic radiation with the molecule, yielding data on its functional groups and electronic structure.

Infrared (IR) Spectroscopy for Structural Elucidation and Surface Film Analysis

Infrared (IR) spectroscopy is a fundamental tool for confirming the structure of Bis(2-ethylhexyl) sebacate (B1225510). The IR spectrum of BEHS exhibits characteristic absorption bands that are indicative of its ester functionality and aliphatic chains. avantorsciences.comvwr.comthermofisher.comthermofisher.com A strong absorption peak corresponding to the C=O stretching vibration of the ester group is a key identifier.

In the context of material science and tribology, IR spectroscopy, particularly Attenuated Total Reflectance (ATR)-IR, is employed to analyze surface films and wear particles formed in the presence of BEHS-containing lubricants. aip.orgresearchgate.net Studies have shown that during friction, the ester groups of BEHS interact with metal surfaces, leading to the formation of a protective "friction polymer." aip.orgresearchgate.net IR analysis of wear particles reveals changes in the spectrum, such as the appearance of new peaks, which can indicate the formation of metal-carboxylate bonds (e.g., C-O-Fe), providing insights into the mechanism of boundary lubrication. aip.orgresearchgate.net

Table 1: Key Infrared (IR) Spectroscopy Findings for Bis(2-ethylhexyl) sebacate

Application Key Findings References
Structural Confirmation Conforms to the expected spectrum for the compound. avantorsciences.comvwr.comthermofisher.comthermofisher.com
Surface Film Analysis C=O and C-O groups participate in the formation of boundary films. researchgate.net
Wear Particle Analysis Detection of C-O-Fe bonds, indicating chemical interaction with metal surfaces during friction. aip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Currently, there is limited specific research detailing the extensive application of Ultraviolet-Visible (UV-Vis) spectroscopy for the direct characterization of Bis(2-ethylhexyl) sebacate itself. However, UV-Vis spectroscopy can be a valuable tool in broader studies where BEHS is a component. For instance, it can be used to monitor the degradation of other compounds in a mixture where BEHS acts as a stable matrix or to study the formation of chromophoric products resulting from reactions involving BEHS under specific conditions.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) techniques are powerful for determining the molecular weight and elemental composition of BEHS, as well as for analyzing its presence in complex mixtures and studying its reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the compositional analysis of Bis(2-ethylhexyl) sebacate. In this method, the sample is first vaporized and separated based on its components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.

GC-MS is employed to determine the purity of BEHS, with specifications often requiring a purity of 96.0% or higher. avantorsciences.comthermofisher.comthermofisher.com It is also instrumental in identifying BEHS and its hydrolysis products, such as 2-ethyl-1-hexanol, in various matrices. rsc.org This is particularly relevant in the analysis of materials where BEHS is used as a plasticizer, such as in some tire treatments. rsc.org Furthermore, GC-MS methods have been developed for the simultaneous determination of multiple plasticizers, including BEHS, in food samples, where it can migrate from packaging materials. oup.com

Table 2: GC-MS Analysis Parameters for Plasticizers Including Bis(2-ethylhexyl) sebacate

Parameter Value/Condition Reference
Carrier Gas Hydrogen rsc.org
Flow Rate 2.5 mL/min rsc.org
Initial Oven Temperature 40 °C (held for 1 min) rsc.org
Temperature Ramp 20 °C/min rsc.org
Final Oven Temperature 300 °C (held for 1 min) rsc.org
Inlet Temperature 270 °C rsc.org
Mass Transfer Line Temperature 280 °C rsc.org
Ionization Detector Temperature 230 °C rsc.org
Scan Range (m/z) 50-550 rsc.org

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) in Heterogeneous Reaction Studies

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. In studies of heterogeneous gas-surface reactions, DART-MS has proven to be a valuable tool.

Research has demonstrated the application of DART-MS to investigate the kinetics of reactions occurring on surfaces. nih.govresearchgate.netscholaris.caacs.org In one such study, Bis(2-ethylhexyl) sebacate was used as an internal standard to assess the kinetics of the reaction between surface-bound polycyclic aromatic hydrocarbons (PAHs) and ozone. nih.govresearchgate.netscholaris.caacs.org The use of BEHS as a stable internal standard allowed for the precise determination of the decay of the reactant on the surface. nih.govresearchgate.netscholaris.caacs.org This work highlights the capability of DART-MS to probe the mechanisms of heterogeneous chemistry relevant to both outdoor and indoor environments. nih.govresearchgate.net

Advanced Mass Spectrometry Techniques in Atmospheric Chemistry Research

The role of Bis(2-ethylhexyl) sebacate as a model compound for organic aerosol is extensively studied using advanced mass spectrometry techniques in atmospheric chemistry. researchgate.netcopernicus.org The heterogeneous oxidation of BEHS particles by hydroxyl (OH) radicals serves as a proxy for the chemical aging of atmospheric aerosols composed of saturated organic matter. researchgate.netcopernicus.org

Techniques such as Aerodyne Time-of-Flight Aerosol Mass Spectrometry (ToF-AMS) are used to monitor the chemical evolution of BEHS aerosols upon exposure to oxidants. copernicus.org These studies have shown that the reaction of BEHS with OH radicals is highly efficient and leads to an increase in the particle's density as it becomes more oxidized. copernicus.org Electrospray ionization mass spectrometry (ESI-MS) analysis of the reaction products reveals the formation of multifunctional carbonyls and alcohols with higher molecular weights than the original BEHS molecule. copernicus.org These findings are crucial for understanding how organic aerosols evolve in the troposphere, which has implications for their physical and chemical properties, including their ability to act as cloud condensation nuclei (CCN). copernicus.orgresearchgate.net The statistical evolution of oxidation products, including both functionalization and fragmentation, controls the average mass and elemental composition of the aerosol. mit.edu

Thermal and Rheological Characterization Techniques

Thermal and rheological analyses are crucial for understanding the performance of lubricants like DEHS across a range of temperatures and pressures. These techniques help determine the physical properties that govern the fluid's behavior in demanding applications.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is particularly useful for studying the thermal properties of materials, including lubricants and the particles generated during wear processes.

In the study of ester lubricants like DEHS, DSC has been employed to analyze wear particles generated during friction. These wear particles, which are essentially anti-friction films removed from the surfaces, are black, lack a metallic luster, and can form stable suspensions in the lubricant.

DSC analysis of pure DEHS shows a single peak corresponding to its boiling point. However, when analyzing wear particles from DEHS, additional peaks appear at higher temperatures, typically between 400 and 500°C. These peaks are attributed to the pyrolysis of non-volatile organic compounds that are formed during friction. The results indicate the presence of polymeric compounds with a significantly higher molecular weight than the original ester molecules. Furthermore, a pronounced peak at around 620°C is observed, which corresponds to the incomplete reduction of iron oxides present in the wear particles.

The data from DSC, combined with other analytical methods, reveals that wear particles are composed of iron oxides and a significant amount of the original lubricant molecules, despite cleaning procedures. This suggests that the wear particles are a composite of the metal oxide layer from the friction track and the anti-friction film formed from the lubricant.

The viscosity of a lubricant is a critical parameter that dictates its flow characteristics and the thickness of the lubricating film it can form. The viscosity of DEHS has been extensively studied as a function of both temperature and pressure due to its use as a pressure-transmitting fluid and a potential industrial reference fluid for viscosity.

New measurements have been conducted for the viscosity of DEHS at temperatures ranging from 283 K to 363 K at a pressure of 0.1 MPa. These studies, often performed using vibrating-wire viscometers, provide high-accuracy data with low uncertainty. The experimental data is often fitted to equations like the Arrhenius-type equation to model the temperature dependence of viscosity.

The effect of high pressure on the viscosity of DEHS has also been a subject of significant research. As a common pressure-transmitting fluid, a precise understanding of its viscosity at high pressures is essential for improving the accuracy of devices like pressure balances. Experimental investigations have been carried out at pressures up to 1009 MPa. These studies show an exponential increase in viscosity with pressure up to about 0.5 GPa. However, significant discrepancies have been observed between different studies, particularly at very high pressures, which may be due to the fluid exhibiting non-Newtonian behavior under such extreme conditions.

Below is a table summarizing some of the reported viscosity values for Bis(2-ethylhexyl) sebacate at various temperatures and pressures.

Temperature (K)Pressure (MPa)Dynamic Viscosity (mPa·s)
283.150.159.9
293.150.135.4
313.150.115.3
333.150.18.1
353.150.14.9
293.15100123.5
293.15200338.2
293.15300823.1
293.154001853.5

Differential Scanning Calorimetry (DSC) for Wear Particle Analysis

Surface-Sensitive Analytical Methods

Surface-sensitive analytical methods are indispensable for studying the interactions between a lubricant and a metal surface, particularly in the context of tribology. These techniques provide detailed information about the chemical composition and structure of the thin films that form on surfaces during friction and wear.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides information about the elemental composition, chemical state, and electronic state of the atoms within the top 1-10 nanometers of a material's surface. It works by irradiating a solid surface with a beam of X-rays and measuring the kinetic energy of the emitted electrons.

In the study of tribological films formed from DEHS, XPS is used to analyze the chemical changes that occur on the metal surface during friction. Research has shown that the formation of a boundary lubricating film in DEHS occurs rapidly, within the first 40 seconds of friction. XPS analysis reveals the presence of unoxidized iron on the friction track, which is believed to accelerate the chemical transformation of the lubricant molecules.

The mechanism of film formation involves the interaction

Research on Bis 2 Ethylhexyl Sebacate As a Modulator in Material Systems

Polymer System Modification and Compatibility

Bis(2-ethylhexyl) sebacate (B1225510) is widely used to improve the flexibility and processability of various polymers, most notably in Poly(vinyl chloride) (PVC) and its copolymers. ottokemi.com The addition of this plasticizer effectively reduces the intermolecular forces between polymer chains, allowing them to move more freely. This increased molecular mobility imparts greater flexibility and reduces the stiffness of the material. hallstarindustrial.com

The compound also functions as an internal lubricant during manufacturing, which significantly improves the processability of the polymer. traquisa.com This leads to easier handling and shaping of materials for applications such as frost-resistant cables, artificial leather, and films. made-in-china.com Its utility extends to other polymer systems, including nitrocellulose, styrene (B11656) resins, and various synthetic rubbers where enhanced flexibility is a critical requirement. ottokemi.com Research has also demonstrated its effectiveness in enhancing the flexibility and processability of biodegradable plastics like poly(lactic acid) for the packaging industry. sigmaaldrich.comsigmaaldrich.com

The compatibility between a plasticizer and a polymer is crucial for creating a stable and homogenous material. Hansen Solubility Parameters (HSP) provide a quantitative method for predicting this compatibility based on the principle that substances with similar parameters are likely to be miscible. osti.govstevenabbott.co.uk The total Hildebrand solubility parameter (δ) is broken down into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). osti.govstenutz.eu

For two materials to be compatible, the "distance" (Ra) between their HSP values in three-dimensional space should be minimal. stenutz.eu The HSP values for Bis(2-ethylhexyl) sebacate provide a basis for assessing its compatibility with various polymers.

Table 1: Hansen Solubility Parameters for Bis(2-ethylhexyl) Sebacate

Parameter Value (MPa½)
δd (Dispersion) 16.2
δp (Polar) 5
δh (Hydrogen Bonding) 9

Data sourced from reference stevenabbott.co.uk.

By comparing these values to the known HSP of a polymer like PVC, formulators can predict the high degree of compatibility that makes Bis(2-ethylhexyl) sebacate an effective plasticizer for this system.

A key advantage of Bis(2-ethylhexyl) sebacate is its ability to impart excellent flexibility to polymers at low temperatures. eastharbourgroup.comhallstarindustrial.comnj-chem.co.jp This characteristic is vital for products used in cold environments, such as outdoor cables and automotive components.

The effectiveness of Bis(2-ethylhexyl) sebacate in low-temperature applications stems from its low polarity and marginal compatibility with the polymer matrix. hallstarindustrial.com Unlike highly compatible plasticizers that fully solvate the polymer, Bis(2-ethylhexyl) sebacate creates more "free volume" or space between the polymer chains. This increased freedom of molecular movement is what allows the material to remain flexible even as temperatures drop. hallstarindustrial.com Due to these properties, it is considered superior to many phthalate (B1215562) and adipate (B1204190) esters for applications requiring cold resistance. hallstarindustrial.com It is frequently used in the manufacturing of frost-resisting cable plasticators and materials for aircraft and motor transport.

Quantitative Assessment of Polymer Compatibility (e.g., Hansen Solubility Parameters)

Functional Applications in Electrochemical Systems

Beyond its role in bulk polymer modification, Bis(2-ethylhexyl) sebacate is a critical component in the fabrication of specialized electrochemical devices, particularly ion-selective electrodes. ottokemi.commedkoo.comtargetmol.com In this context, it acts as a membrane solvent or plasticizer, creating the necessary environment for the electrode's sensing components to function correctly. researchgate.net

Bis(2-ethylhexyl) sebacate is a fundamental ingredient in the creation of ion-selective polymeric membranes, which are the core sensing element of many potentiometric sensors. sigmaaldrich.cnscientificlabs.ie These membranes are typically formed by dissolving a polymer (like PVC), an ionophore (a molecule that selectively binds to the target ion), and a plasticizer to form a thin, flexible film. sigmaaldrich.cnresearchgate.netresearchgate.net

As a non-polar plasticizer, Bis(2-ethylhexyl) sebacate serves as a solvent for the ionophore and any ionic additives, ensuring they are homogeneously distributed within the PVC matrix. sigmaaldrich.cnscientificlabs.ie This plasticized membrane provides a stable, lipophilic phase into which the target ions can be selectively partitioned from an aqueous sample, generating a measurable potential difference that corresponds to the ion's concentration. researchgate.net It is used in the construction of sensors for a wide array of ions, including inorganic ions like chloride and metal ions, as well as organic compounds. sigmaaldrich.cnscientificlabs.ieijeas.org

The choice of plasticizer is a critical factor that significantly influences the performance characteristics of an ion-selective electrode, including its sensitivity, selectivity, detection limit, and response time. researchgate.net Bis(2-ethylhexyl) sebacate is frequently chosen to optimize these parameters. sigmaaldrich.comsigmaaldrich.com

Research has shown that its inclusion in the membrane composition can lead to enhanced sensor performance. For instance, in a sensor for Co(II) ions using a Schiff base ionophore within a PVC matrix, the use of Bis(2-ethylhexyl) sebacate as a plasticizer contributed to achieving a low detection limit and a rapid response time. ijeas.org In another study, a dual H2S/Ca2+ microsensor utilized a plasticizer mixture including Bis(2-ethylhexyl) sebacate to achieve a critically fast response time, which is essential for real-time biological monitoring. nih.gov The plasticizer's properties help to ensure the mobility of the ionophore-ion complex within the membrane, facilitating a quick and stable electrochemical response.

Table 2: Performance of Ion-Selective Electrodes Using Bis(2-ethylhexyl) Sebacate (BEHS) as a Plasticizer

Target Ion Sensor Composition Highlights Performance Metric Value
Co(II) PVC, BEHS, S-2 ligand ionophore Detection Limit 4.0 × 10⁻⁷ mol L⁻¹ ijeas.org
Response Time ~10 seconds ijeas.org
Slope 29.7 mV per decade ijeas.org
Ca²⁺ PVC, 2-nitrophenyl octyl ether, BEHS, ETH1001 & ETH129 ionophores Response Time 3.0 ± 0.2 seconds nih.gov

This table presents selected research findings and is not an exhaustive list.

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
Bis(2-ethylhexyl) sebacate DOS, DEHS
Poly(vinyl chloride) PVC
Poly(lactic acid) PLA
2-nitrophenyl octyl ether o-NPOE
Dioctyl phthalate DOP
Dioctyl adipate DOA
Sebacic acid
2-ethylhexanol
Chloride
Cobalt (II) Co(II)
Calcium Ca²⁺
Hydrogen Sulfide H₂S
ETH 1001

Optimization of Sensor Performance and Responsiveness

Lubrication Science and Tribological Mechanisms

No specific studies on the fundamental formation of boundary lubricating films by Bis(2-ethoxyethyl) sebacate were identified.

There is no available information detailing the specific chemical transformations of Bis(2-ethoxyethyl) sebacate at metal-lubricant interfaces under frictional stress.

No research was found that analyzes the formation of friction polymers or wear particles resulting from the tribological testing of Bis(2-ethoxyethyl) sebacate.

While Bis(2-ethoxyethyl) sebacate is listed as a component in certain industrial and chemical inventories, specific data on its integration into modern ester-based lubricant formulations and its resulting tribological performance are not detailed in the available literature. google.comdoe.gov

Analysis of "Friction Polymers" and Wear Particles

Aerosol Science and Atmospheric Chemistry Investigations

There are no specific research findings available in the reviewed literature that investigate the role of Bis(2-ethoxyethyl) sebacate in aerosol science or its transformation pathways in atmospheric chemistry. The compound is listed in chemical inventories which also include aerosol-related products, but a direct link or study of its atmospheric behavior has not been established. doe.gov

Bis(2-ethylhexyl) Sebacate as a Proxy for Saturated Organic Aerosols

Bis(2-ethylhexyl) sebacate (BES), also known as dioctyl sebacate (DOS), is frequently utilized in atmospheric chemistry research as a surrogate for saturated organic aerosols. copernicus.orgcopernicus.orgresearchgate.net Its selection as a model compound is due to several key properties that mimic the behavior of atmospheric organic matter. copernicus.orgresearchgate.net BES possesses a very low vapor pressure (2.8 x 10⁻⁶ Pa at 25°C), which minimizes its presence in the gas phase and subsequent reactions with gaseous oxidants like hydroxyl (OH) radicals. copernicus.orgpsu.edu Its chemical structure is fully saturated, lacking unsaturated carbon-carbon bonds, which makes it representative of the saturated organic material found in atmospheric aerosols. psu.edu

In laboratory settings, BES particles are used to simulate the chemical aging of organic aerosols. copernicus.orgresearchgate.net Studies have employed 150 nm diameter BES particles to investigate their reactions with gas-phase oxidants under controlled conditions, providing insights into the transformation processes that organic aerosols undergo in the troposphere. copernicus.orgresearchgate.netdntb.gov.ua These experiments, often conducted in NOx-free environments to simulate remote atmospheric conditions, help scientists understand how the chemical and physical properties of saturated organic aerosols evolve over time. copernicus.orgresearchgate.net

Heterogeneous Oxidation Kinetics with Atmospheric Radicals (e.g., OH radicals, ozone)

The heterogeneous oxidation of Bis(2-ethylhexyl) sebacate particles by hydroxyl (OH) radicals has been a subject of detailed kinetic studies. copernicus.org These reactions are considered a primary pathway for the chemical aging of organic aerosols in the atmosphere. mit.edu Research using aerosol reactor flow tubes has shown that the reaction of OH radicals with BES particles is highly efficient. copernicus.org

Key findings from these kinetic studies include:

An initial OH uptake coefficient (γ₀) of 1.3 (±0.4) was measured, indicating a very efficient reaction. copernicus.orgdntb.gov.ua

The oxidation process leads to an increase in the density of the BES particles by up to 20% at high OH exposures, which is consistent with the incorporation of oxygen and the formation of more oxidized products. copernicus.orgdntb.gov.ua

Analysis via electrospray ionization mass spectrometry reveals that the primary particle-phase products are multifunctional carbonyls and alcohols with higher molecular weights than the original BES molecule. copernicus.orgdntb.gov.ua

Despite the formation of heavier products, some volatilization of oxidation products occurs, accounting for a maximum particle volume decrease of 17% at the highest studied OH exposures. copernicus.orgdntb.gov.ua

A kinetic model of this multigenerational chemistry suggests that statistical mixtures of various oxidation product generations govern the average mass and elemental composition of the aerosol during the reaction. escholarship.orgmit.edu While the initial reaction involves OH abstracting a hydrogen atom from the alkyl chain to form an alkyl radical, subsequent reactions lead to a complex mixture of oxidized species. researchgate.net These studies highlight the importance of free radical oxidation in the transformation of organic aerosols. escholarship.org

Oxidation Kinetics of Bis(2-ethylhexyl) Sebacate (BES) with OH Radicals
ParameterValue/ObservationReference
Initial OH Uptake Coefficient (γ₀)1.3 (±0.4) copernicus.org, dntb.gov.ua
Particle Density ChangeIncrease of up to 20% copernicus.org, dntb.gov.ua
Particle Volume ChangeMaximum decrease of 17% copernicus.org, dntb.gov.ua
Major Particle-Phase ProductsMultifunctional carbonyls and alcohols copernicus.org, dntb.gov.ua

Application in Filtration Efficiency Studies of Fibrous Membranes

Bis(2-ethylhexyl) sebacate is used as a standard aerosol material to test and investigate the filtration efficiency of certain types of membranes. sigmaaldrich.comalfachemic.com Specifically, it has been applied in studies involving polyvinylidene/silicon oxide (PVDF/SiO₂) based fibrous membranes. sigmaaldrich.comalfachemic.comscientificlabs.co.ukalfa-chemistry.com In these applications, an aerosol of BES particles is generated and passed through the membrane, allowing researchers to measure the membrane's ability to capture particles of a specific size and composition. This provides a standardized method for characterizing the performance of filtration materials.

Other Specialized Chemical Applications

Role as an Intermediate in Organic Synthesis Pathways

Bis(2-ethylhexyl) sebacate is recognized as an important raw material and intermediate in various fields of organic synthesis. medkoo.comthermofisher.krtargetmol.com It serves as a precursor or building block in the production of pharmaceuticals, agrochemicals, and dyestuffs. medkoo.comtargetmol.comcymitquimica.com Its use as an intermediate stems from its ester functional groups, which can undergo further chemical reactions to create more complex molecules.

Investigations into Complex Formation with Specific Biomolecules (e.g., GABA)

Research has shown that Bis(2-ethylhexyl) sebacate can form stable complexes with the neurotransmitter gamma-aminobutyric acid (GABA). biosynth.com These BES-GABA complexes have been employed as model systems to study the mechanisms of neurotransmitter release. biosynth.com The ability of BES to interact with biomolecules like GABA is also relevant in the development of chemical sensors, such as ion-selective electrodes, where it can act as a plasticizer in membranes designed to detect specific ions or molecules. researchgate.net

Physical and Chemical Properties of Bis(2-ethylhexyl) sebacate
PropertyValueReference
Molecular FormulaC₂₆H₅₀O₄ thermofisher.kr, biosynth.com
Molecular Weight426.67 g/mol biosynth.com, sigmaaldrich.com
AppearanceClear, colorless liquid thermofisher.kr, cymitquimica.com
Density0.914 g/mL at 25 °C sigmaaldrich.com, scientificlabs.co.uk
Boiling Point212 °C at 1 mmHg sigmaaldrich.com, scientificlabs.co.uk
Refractive Indexn20/D 1.450 sigmaaldrich.com, scientificlabs.co.uk
Vapor Pressure2.8 x 10⁻⁶ Pa at 25°C copernicus.org, researchgate.net

Theoretical and Computational Investigations of Bis 2 Ethylhexyl Sebacate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as powerful tools to investigate the properties and behaviors of chemical compounds at an atomic level. For Bis(2-ethylhexyl) sebacate (B1225510) (BEHS), these computational techniques provide valuable insights into its physicochemical characteristics and its interactions within material systems, particularly when used as a plasticizer.

Prediction of Physicochemical Parameters

Computational chemistry allows for the prediction of various physicochemical parameters of Bis(2-ethylhexyl) sebacate, which are crucial for understanding its behavior and applications. Quantum chemical calculations, using methods like semi-empirical PM3, can be employed to model the compound and derive these properties. uobasrah.edu.iq Key predicted parameters often include molecular weight, boiling point, density, and viscosity. These predicted values can then be compared with experimental data to validate the computational models.

Interactive Table: Physicochemical Properties of Bis(2-ethylhexyl) Sebacate

PropertyValueSource
Molecular FormulaC26H50O4 nih.gov
Molecular Weight426.68 g/mol tcichemicals.commedkoo.comthermofisher.kr
Boiling Point377 °C tcichemicals.com
212 °C at 1 mmHg chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Melting Point-55 °C chemicalbook.commerckmillipore.com
Density0.914 g/mL at 25 °C chemicalbook.comsigmaaldrich.comsigmaaldrich.com
0.91 g/cm³ at 20 °C sigmaaldrich.commerckmillipore.com
Refractive Index1.450 at 20 °C chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Solubility in WaterInsoluble tcichemicals.comthermofisher.kr

Simulation of Molecular Interactions in Material Systems

Molecular dynamics (MD) simulations are instrumental in understanding how Bis(2-ethylhexyl) sebacate interacts with polymer chains, particularly in materials like polyvinyl chloride (PVC). royalsocietypublishing.org These simulations model the movements and interactions of individual atoms and molecules over time, providing a microscopic view of the plasticization process.

The ester groups within the Bis(2-ethylhexyl) sebacate molecule are key to its function as a plasticizer. They interact with the PVC backbone through van der Waals forces, hydrogen bonding, and electrostatic interactions. royalsocietypublishing.org By simulating these interactions, researchers can predict how the plasticizer affects the polymer's flexibility, softness, and processability. uobasrah.edu.iqroyalsocietypublishing.org

MD simulations can also predict thermomechanical properties, indicating that sebacates like dibutyl sebacate (a related compound) show properties comparable to commonly used but potentially toxic plasticizers. royalsocietypublishing.org These simulations help in screening and designing safer and more effective plasticizers. For instance, studies have shown that the long aliphatic chains in sebacates can generate more free volume within the polymer matrix, enhancing plasticization. nih.gov

Furthermore, nonequilibrium molecular dynamics (NEMD) simulations can be used to predict bulk properties like viscosity for mixtures of esters, including Bis(2-ethylhexyl) sebacate, at various temperatures. acs.org These simulations have shown good agreement with experimental data, with predicted densities within 5% of measured values and capturing a significant percentage of the experimental viscosities. acs.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens to examine the intricate details of chemical reactions, such as the synthesis of Bis(2-ethylhexyl) sebacate. Through kinetic modeling and theoretical studies of reaction pathways, a deeper understanding of the esterification process can be achieved.

Kinetic Modeling of Esterification Reactions

The synthesis of Bis(2-ethylhexyl) sebacate is typically achieved through the esterification of sebacic acid with 2-ethylhexanol. smolecule.com Kinetic modeling of this reaction helps in optimizing reaction conditions to maximize yield and efficiency.

Studies have investigated the non-catalytic synthesis of Bis(2-ethylhexyl) sebacate under high pressure. smolecule.comrsc.org In these models, reversible reaction kinetics are used to fit experimental data, considering the influence of factors like temperature and the initial molar ratio of reactants. researchgate.netrsc.org It has been demonstrated that under subcritical and near-critical conditions of 2-ethylhexanol, equilibrium conversion can be reached within an hour, even at temperatures as low as 523 K. rsc.orgresearchgate.netrsc.org This suggests an economically and environmentally advantageous synthesis route due to the shorter reaction times and the absence of a need for external catalysts. rsc.orgresearchgate.net

The activation energy for the forward reaction (esterification) has been calculated to be 58.5 kJ/mol, while the reverse reaction (hydrolysis) has an activation energy of 63.4 kJ/mol. researchgate.net These kinetic parameters are essential for designing and scaling up the industrial production of Bis(2-ethylhexyl) sebacate.

Theoretical Studies of Reaction Pathways

Theoretical studies delve into the step-by-step mechanism of the esterification reaction. The common method for producing Bis(2-ethylhexyl) sebacate is through direct esterification. google.com This process typically involves heating sebacic acid and 2-ethylhexanol, often in the presence of an acid catalyst like sulfuric acid, to drive the reaction towards the formation of the diester and water. google.com

Computational models can be used to explore the energy landscapes of different reaction pathways, identifying the most favorable routes. For example, the use of Brønsted acidic ionic liquids as both solvents and catalysts has been proposed as a greener alternative to traditional strong acid catalysts for the synthesis of related esters like bis(2-ethylhexyl) terephthalate. royalsocietypublishing.orgresearchgate.net Theoretical studies can help in evaluating the efficacy of such alternative catalysts for the synthesis of Bis(2-ethylhexyl) sebacate.

The reaction is driven to completion by the removal of water, often through azeotropic distillation or by using a water-and-oil separator in the reactor setup. google.com Computational fluid dynamics could potentially be used to model and optimize the efficiency of water removal in the reactor.

Structure-Property Relationship Analysis and Prediction

Understanding the relationship between the molecular structure of Bis(2-ethylhexyl) sebacate and its macroscopic properties is crucial for its application as a plasticizer and lubricant. Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are employed to establish these correlations and predict the performance of the compound. uobasrah.edu.iq

The effectiveness of a plasticizer is linked to its ability to increase the free volume within a polymer, thereby enhancing flexibility, especially at low temperatures. The molecular structure of Bis(2-ethylhexyl) sebacate, with its long, flexible aliphatic chains and polar ester groups, is well-suited for this purpose. scbt.com The linear diacid portion contributes to a good viscosity index, while the branched alcohol moieties provide favorable pour point characteristics. scbt.com

QSPR studies correlate calculated molecular descriptors with experimentally determined properties. uobasrah.edu.iq For a series of plasticizers, including compounds structurally related to Bis(2-ethylhexyl) sebacate, models have been developed to predict properties like the low-temperature flex point (Tf). uobasrah.edu.iq These models use descriptors such as dipole moment, mass, and van der Waals volume to create predictive equations. uobasrah.edu.iq

Molecular dynamics simulations have also been used to predict the thermomechanical properties of plasticizers in PVC. royalsocietypublishing.org Such studies indicate that dibutyl sebacate, a related compound, exhibits properties comparable to the widely used but potentially harmful plasticizer DEHP. royalsocietypublishing.org These computational approaches allow for the virtual screening of potential plasticizer candidates, guiding experimental work towards the most promising compounds. By systematically modifying the structure of sebacate esters in silico and predicting their properties, researchers can design new plasticizers with optimized performance and improved safety profiles.

Future Directions and Emerging Research Avenues for Bis 2 Ethylhexyl Sebacate

Development of Novel, Sustainable Synthetic Routes

The traditional chemical synthesis of bis(2-ethylhexyl) sebacate (B1225510) often involves high temperatures and catalysts that can lead to environmental concerns. tandfonline.com Consequently, a significant research thrust is the development of more sustainable and efficient synthetic methodologies.

Enzymatic Synthesis: A prominent green alternative is the use of enzymes, particularly immobilized lipases, as biocatalysts. tandfonline.com Lipases like Novozym 435 have demonstrated high efficacy in catalyzing the esterification of sebacic acid with 2-ethylhexanol. tandfonline.comdaneshyari.com Research has focused on optimizing reaction conditions—such as temperature, reactant molar ratios, and enzyme concentration—to maximize yield and purity. daneshyari.comchesci.com Studies have achieved near-complete conversion of sebacic acid (close to 100%) with a high diester percentage (>90%) in solvent-free systems, which are considered more environmentally friendly. daneshyari.comresearchgate.net The use of molecular sieves to remove water, a byproduct of the esterification, has been shown to significantly improve the conversion rate. tandfonline.com The reusability of these biocatalysts is another key advantage, contributing to the economic viability of the process. daneshyari.com

Catalyst-Free High-Pressure Synthesis: Another novel approach involves the synthesis of DEHS without any external catalyst. researchgate.netrsc.org This process is conducted under subcritical and near-critical conditions of 2-ethylhexanol, utilizing high temperatures (e.g., 523 K) and pressures. researchgate.netrsc.org This method can achieve equilibrium conversion within an hour, offering potential economic and environmental benefits by reducing the need for catalysts and shortening reaction times. rsc.org

Alternative Catalytic Systems: Research into alternative catalysts is also underway. For instance, inexpensive Brønsted acidic ionic liquids have been successfully used as both solvents and catalysts for synthesizing similar esters, such as bis(2-ethylhexyl) terephthalate. nih.govresearchgate.net This suggests a potential avenue for developing similar efficient and scalable processes for DEHS.

Table 1: Comparison of Synthetic Routes for Sebacate Diesters
Synthetic MethodCatalyst/ConditionsKey Findings/AdvantagesReference
Enzymatic Synthesis (Solvent-Free)Immobilized Lipase (B570770) (e.g., Novozym 435)High conversion (~100%) and selectivity (>90%); mild reaction conditions (e.g., 100 °C); reusable catalyst. daneshyari.comresearchgate.net
Enzymatic Synthesis (in Toluene)Novozym 435, 4Å molecular sievesAchieved 93% conversion at a lower temperature (40 °C); molecular sieves markedly improved yield. tandfonline.com
Non-Catalytic High-Pressure SynthesisSubcritical/near-critical 2-ethylhexanol (e.g., 523 K)Rapid reaction (equilibrium in ~1 hour); eliminates need for external catalyst; potential economic and environmental edge. researchgate.netrsc.org
Ionic Liquid Catalysis (for Terephthalate)Brønsted acidic ionic liquidsHigh yield (~100%) and selectivity; catalyst also acts as a solvent; biphasic system simplifies product separation. Potentially applicable to DEHS. nih.govresearchgate.net

Advanced Material Engineering with Bis(2-ethylhexyl) Sebacate

The role of bis(2-ethylhexyl) sebacate is expanding beyond its traditional use as a plasticizer for polyvinyl chloride (PVC). sci-hub.sealfachemic.com It is now being engineered into a variety of advanced materials to impart specific functional properties.

Biodegradable Polymers: A significant area of research is the incorporation of DEHS into biodegradable polymers like poly(lactic acid) (PLA). sigmaaldrich.comsigmaaldrich.com This application is particularly relevant for the packaging industry, where DEHS enhances the flexibility and processability of these environmentally friendly plastics. sigmaaldrich.comsigmaaldrich.com Its effectiveness in improving the material properties of biodegradable polymers opens up possibilities for creating sustainable alternatives to conventional plastics. researchgate.net

High-Performance Membranes and Sensors: DEHS is a critical component in the fabrication of ion-selective electrodes (ISEs) and polymeric membranes. alfachemic.comsigmaaldrich.com As a non-polar plasticizer, its two ester groups can bond with cationic compounds, making it suitable for creating thin, plasticized PVC-based membranes. alfachemic.com Research highlights that optimizing the combination of DEHS with ion-exchangers can significantly enhance the responsiveness and durability of chemical sensors. sigmaaldrich.comsigmaaldrich.com Future work could focus on developing novel membrane compositions for advanced electrochemical applications, including specialized environmental or biomedical sensors. sigmaaldrich.comresearchgate.net

Specialty Lubricants and Fluids: DEHS is recognized for its low volatility, high flash point, and excellent thermal stability, making it a valuable component in synthetic lubricants and hydraulic fluids. researchgate.netsci-hub.se It is used as a base stock for lubricants in demanding aerospace and automotive applications. researchgate.netakademisains.gov.my Ongoing research examines its viscosity under a wide range of temperatures and pressures to ensure consistent performance under extreme conditions. sigmaaldrich.comresearchgate.net This data is crucial for engineering next-generation lubricants with superior durability and efficiency.

Table 2: Applications of Bis(2-ethylhexyl) Sebacate in Advanced Materials
Material SystemFunction of DEHSResulting Material EnhancementReference
Biodegradable Polymers (e.g., PLA)PlasticizerIncreased flexibility and processability for sustainable packaging. sigmaaldrich.comsigmaaldrich.com
Ion-Selective Electrodes (ISEs)Plasticizer / Membrane MatrixImproved sensor responsiveness and durability. sigmaaldrich.comsigmaaldrich.com
PVC Polymeric MembranesPlasticizer / Solvent MediatorFacilitates ion transport for electrochemical applications. alfachemic.comsigmaaldrich.com
Synthetic Engine OilsLubricant Base StockProvides high thermal stability and excellent low-temperature performance. sci-hub.seakademisains.gov.my
Aerosol GenerationAerosol MaterialForms stable aerosols for filter efficiency testing and particle imaging velocimetry. alfachemic.com

Mechanistic Insights into Complex Chemical Interactions

To fully exploit the potential of bis(2-ethylhexyl) sebacate, a fundamental understanding of its chemical interactions at the molecular level is essential. Current research is delving into the mechanisms that govern its behavior in various environments.

Tribology and Lubrication Mechanisms: In the field of tribology, studies are focused on how DEHS forms boundary lubricating films during friction. researchgate.net Research indicates that the formation of this protective tribofilm is a rapid process, occurring within the first 40 seconds of friction. researchgate.net It is proposed that the unoxidized iron on the friction surface acts as a catalyst, accelerating the chemical transformation of DEHS molecules through processes like decarboxylation. researchgate.net Understanding these mechanically activated chemical reactions is key to designing more effective and durable lubricants for high-wear applications. researchgate.netdntb.gov.ua

Plasticization Mechanisms: While DEHS has long been used as a plasticizer, advanced analytical techniques are providing deeper insights into how it functions within a polymer matrix. kinampark.com The lubricating theory suggests that DEHS molecules diffuse between polymer chains, shielding them from each other and reducing intermolecular forces to increase flexibility. kinampark.com An alternative, the gel theory, posits a three-dimensional network held by weak bonding forces between the polymer and plasticizer. kinampark.com Future research could use advanced modeling and spectroscopic methods to elucidate the dominant mechanism in different polymer systems, allowing for more precise material design.

Atmospheric Chemistry and Aerosol Evolution: DEHS is also used as a model compound to study the evolution of organic aerosols in the atmosphere. mit.edu Research using kinetic models examines how DEHS particles react with hydroxyl radicals (OH), leading to a complex mixture of oxidation products. mit.edu These studies reveal that the statistical distribution of these multi-generational products governs the average mass and elemental composition of the aerosol particles. mit.edu Such mechanistic insights are crucial for improving atmospheric models and understanding the environmental fate of organic compounds.

Interdisciplinary Research Opportunities

The multifaceted nature of bis(2-ethylhexyl) sebacate creates numerous opportunities for collaborative research across diverse scientific and engineering disciplines.

Materials Science and Biotechnology: The convergence of these fields is driving the development of enzymatic routes for synthesizing DEHS and other sebacate esters. tandfonline.comdaneshyari.com Future collaborations could focus on discovering or engineering novel enzymes with enhanced stability and efficiency, or on developing integrated biorefinery processes where sebacic acid is derived from renewable feedstocks like castor oil and then esterified using biocatalysts. researchgate.netresearchgate.net

Electrochemistry and Polymer Engineering: There is significant potential in combining expertise to create next-generation sensors and smart materials. sigmaaldrich.combradford.ac.uk Engineers could design novel polymer architectures while electrochemists functionalize them with DEHS-based membranes to create highly selective and sensitive devices for medical diagnostics, environmental monitoring, or industrial process control. sigmaaldrich.comresearchgate.net

Tribology and Computational Chemistry: The study of lubrication mechanisms can be greatly enhanced by combining experimental friction tests with computational simulations. researchgate.net Molecular dynamics simulations could model the interaction of DEHS molecules with metal surfaces under shear, providing a step-by-step view of tribofilm formation. researchgate.net This synergy could accelerate the discovery of new lubricant additives and formulations.

Environmental Science and Chemical Engineering: Understanding the lifecycle of DEHS, from its synthesis to its environmental fate, requires an interdisciplinary approach. nih.govresearchgate.net Chemical engineers can design greener production processes, while environmental scientists can study its biodegradability and impact on ecosystems, ensuring its long-term sustainability as a high-performance chemical. nih.govwikipedia.org

Q & A

Q. What are the recommended laboratory protocols for synthesizing Bis(2-ethoxyethyl)sebacate, and how can purity be validated?

Methodological Answer: Synthesis typically involves esterification reactions between sebacic acid and 2-ethoxyethanol under acidic catalysis. Key steps include:

  • Reagent Preparation: Use stoichiometric molar ratios of reactants (e.g., 1:2 molar ratio of sebacic acid to 2-ethoxyethanol) with sulfuric acid as a catalyst .
  • Reaction Conditions: Conduct the reaction under reflux (120–140°C) for 6–8 hours, followed by neutralization with sodium bicarbonate .
  • Purification: Employ vacuum distillation to remove excess solvent, followed by column chromatography using silica gel and ethyl acetate/hexane eluents .
  • Purity Validation: Characterize via 1H/13C NMR (to confirm ester bond formation) and FTIR (to verify absence of hydroxyl peaks from unreacted acids/alcohols) .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis or handling to mitigate inhalation risks .
  • Storage: Store in sealed, amber glass containers under inert gas (e.g., nitrogen) to prevent oxidation. Keep away from heat sources (>25°C) and oxidizing agents .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can factorial experimental design optimize reaction conditions for this compound synthesis?

Methodological Answer:

  • Variable Selection: Identify independent variables (e.g., temperature, catalyst concentration, reaction time) and dependent variables (e.g., yield, purity) .
  • Design Matrix: Use a 2^k factorial design to test interactions between variables. For example, vary temperature (120°C vs. 140°C) and catalyst concentration (1% vs. 3% H2SO4) .
  • Response Surface Methodology (RSM): Apply central composite design to model nonlinear relationships and identify optimal conditions (e.g., maximum yield at 135°C with 2.5% catalyst) .
  • Validation: Replicate runs at predicted optimal conditions to confirm reproducibility .

Q. How should researchers resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:

  • Literature Gap Analysis: Systematically compare methodologies (e.g., solvent polarity, temperature, measurement techniques like gravimetry vs. spectroscopy) .
  • Controlled Replication: Repeat solubility tests under standardized conditions (e.g., 25°C, using USP-grade solvents) to isolate variables causing discrepancies .
  • Statistical Evaluation: Apply ANOVA to determine if differences arise from experimental error or intrinsic factors (e.g., impurities) .
  • Theoretical Alignment: Cross-reference results with Hansen solubility parameters or COSMO-RS simulations to validate empirical data .

Q. What advanced spectroscopic techniques can elucidate the degradation pathways of this compound under thermal stress?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss at incremental temperatures (e.g., 25–400°C) to identify decomposition stages .
  • GC-MS: Analyze volatile degradation products (e.g., ethoxyethanol, sebacic acid derivatives) to infer cleavage mechanisms .
  • NMR Kinetic Studies: Track real-time structural changes (e.g., ester bond hydrolysis) using high-temperature NMR probes .
  • Computational Modeling: Apply density functional theory (DFT) to simulate degradation energetics and validate experimental observations .

Q. How can researchers integrate this compound into polymer matrices while maintaining stability?

Methodological Answer:

  • Compatibility Screening: Use differential scanning calorimetry (DSC) to assess glass transition temperature (Tg) shifts and detect phase separation .
  • Accelerated Aging Tests: Expose polymer blends to elevated temperatures/humidity and measure plasticizer leaching via HPLC .
  • Surface Analysis: Employ SEM-EDS to map distribution homogeneity and identify aggregation zones .
  • Theoretical Framework: Align results with free volume theory to predict long-term stability under operational conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.